molecular formula C22H25ClFN3O3S B4586690 1-[1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE

1-[1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE

Cat. No.: B4586690
M. Wt: 466.0 g/mol
InChI Key: ZTFKHWHAVIRBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that features a combination of piperidine and piperazine rings, each substituted with distinct functional groups. The presence of a 4-chlorobenzenesulfonyl group and a 2-fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the piperidine and piperazine rings, which are then functionalized through a series of reactions:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the piperidine derivative.

    Introduction of the 2-Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE
  • 1-[1-(4-BROMOBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE
  • 1-[1-(4-NITROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE

Uniqueness

1-[1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE is unique due to the presence of the 4-chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. The combination of the piperidine and piperazine rings with the specific substituents makes it a versatile compound with diverse applications.

Properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O3S/c23-18-5-7-19(8-6-18)31(29,30)27-11-9-17(10-12-27)22(28)26-15-13-25(14-16-26)21-4-2-1-3-20(21)24/h1-8,17H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFKHWHAVIRBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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